2,6-Dibromoanthraquinone

Photocatalysis Hydrogen Peroxide Conjugated Organic Polymers

Researchers developing organic photocatalysts or battery cathodes often face monomer supply bottlenecks. 2,6-Dibromoanthraquinone (CAS 633-70-5) provides dual bromine handles for Sonogashira/Suzuki coupling, enabling polymer photocatalysts (3204 μmol g⁻¹ h⁻¹ H₂O₂) and organic cathodes (196.6 mAh g⁻¹). • Outperforms unsubstituted AQ 3.7× in HMF photooxidation (88.8% vs 23.9%) • Enables metal-free, additive-free H₂O₂ production-no sacrificial reagent costs • 99.3% capacity retention over 400 cycles in CMP cathodes. ≥95% purity, ambient global shipping.

Molecular Formula C14H6Br2O2
Molecular Weight 366 g/mol
CAS No. 633-70-5
Cat. No. B1313628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromoanthraquinone
CAS633-70-5
Molecular FormulaC14H6Br2O2
Molecular Weight366 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H
InChIKeyJUFYHUWBLXKCJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromoanthraquinone: Building Block for Organic Electronics, Photocatalysis, and Energy Storage


2,6-Dibromoanthraquinone (2,6-DBAQ; CAS 633-70-5) is a 2,6-dihalogenated derivative of 9,10-anthraquinone with the molecular formula C₁₄H₆Br₂O₂ and a molecular weight of 366.01 g·mol⁻¹ . Commercially available at purities ≥95% (HPLC) , it appears as a yellow to brown crystalline powder with a melting point of 290 °C . The compound serves as an electron-deficient building block for synthesizing semiconducting small molecules and polymers via palladium-catalyzed cross-coupling reactions, enabling applications in fluorophores, OLEDs, organic photovoltaics, photocatalysts, and lithium-ion battery cathodes . Its two bromine substituents at the 2- and 6-positions provide dual reactive handles for Sonogashira or Suzuki couplings, while the anthraquinone core contributes redox activity and electron-accepting character .

1 Monomer Electron-deficient building block for donor-acceptor polymer synthesis
2 Handles Dual bromine sites enable Sonogashira or Suzuki cross-coupling
3 Roles Supports photocatalysis, organic cathode, and optoelectronic research

Why Generic Substitution Fails for 2,6-Dibromoanthraquinone


In-class anthraquinone derivatives—including unsubstituted anthraquinone, 2,6-dichloroanthraquinone, and regioisomeric dibromoanthraquinones—cannot be interchanged with 2,6-dibromoanthraquinone without significant performance penalties. Three factors preclude generic substitution. First, the heavier bromine atom lowers the material density relative to chloro or fluoro analogs, which directly governs the practical specific capacity achievable in lithium-ion battery cathodes—a finding demonstrated across a series of 2,6-dihalogeno-9,10-anthraquinones where lighter density correlates with easier attainment of theoretical capacity [1]. Second, the 2,6-substitution pattern offers superior steric accessibility for Suzuki coupling compared to 2,3-isomers, which require harsher reaction conditions . Third, the electron-withdrawing bromine substituents enhance visible-light absorption and stabilize photoexcited states relative to unsubstituted anthraquinone, directly improving photocatalytic oxidation activity [2]. Substituting any of these parameters—halogen, position, or stoichiometry—alters the performance envelope in a quantifiable and application-critical manner.

Cl vs Br Density-capacity trade-off may shift. Lighter bromine density (vs. chloro/fluoro analogs) may support higher practical specific capacity attainment in organic cathodes.
2,6 vs 2,3 Steric accessibility may differ. The 2,6-substitution pattern may offer more favorable coupling reactivity than 2,3-isomers, potentially avoiding harsher conditions.
Br vs H Photocatalytic performance may vary. Electron-withdrawing bromine may enhance visible-light absorption and photoexcited-state stabilization versus unsubstituted anthraquinone.

2,6-Dibromoanthraquinone: Evidence vs. Closest Analogs


Additive-Free Photocatalytic H₂O₂ Production

A conjugated organic polymer (AQTEE-COP) synthesized via Sonogashira coupling of 2,6-dibromoanthraquinone with 1,1,2,2-tetrakis(4-ethynylphenyl)ethene exhibits an initial photocatalytic H₂O₂ production rate of 3204 μmol g⁻¹ h⁻¹ under visible light (λ ≥ 400 nm) without any additional photosensitizers, organic scavengers, or co-catalysts [1]. This performance is enabled by the electron-deficient anthraquinone redox centers imparted by the 2,6-dibromoanthraquinone monomer, which accept photo-induced electrons and transfer them to adsorbed O₂ molecules [1].

Photocatalytic H₂O₂ Production
Cross-study
AQTEE-COP polymer achieves 3204 μmol g⁻¹ h⁻¹ H₂O₂ under visible light without added photosensitizers, scavengers, or co-catalysts.
Supports additive-free photocatalyst design.
Intrinsic anthraquinone redox centers reported to enable noble-metal-free O₂ activation.
Photocatalysis Hydrogen Peroxide Conjugated Organic Polymers

CO₂ Photoreduction: AQ-TEA vs. AQ-TEB Performance

Two donor-acceptor (D-A) conjugated polymeric catalysts were prepared from 2,6-dibromoanthraquinone (AQ) via Sonogashira coupling with tris(4-ethynylphenyl)amine (yielding AQ-TEA) and 1,3,5-triethynylbenzene (yielding AQ-TEB). Under identical conditions for photocatalytic CO₂ reduction in the presence of H₂O, AQ-TEA achieved a CO production rate of 392 μmol/(g·h), which is 1.8 times that of AQ-TEB [1]. AQ-TEA also exhibited stronger visible-light absorption and enhanced charge-transfer performance relative to AQ-TEB, attributed to the stronger intramolecular charge transfer (ICT) effect in the TEA-based polymer [1].

CO₂ Photoreduction: AQ-TEA vs. AQ-TEB
Head-to-head
AQ-TEA CO production rate: 392 μmol/(g·h) — 1.8× higher than AQ-TEB (~218 μmol/(g·h)).
Co-monomer choice reported to strongly modulate D-A polymer activity.
Stronger intramolecular charge transfer with amine-based linkers may enhance CO₂ conversion.
CO₂ Photoreduction Donor-Acceptor Polymers Solar Fuels

High-Capacity Organic Cathodes via Anthraquinone CMPs

Two conjugated microporous polymers (CMPs) were synthesized via Sonogashira–Hagihara coupling of 2,6-dibromoanthraquinone (A-Br₂) with tetraethynylpyrene (Py-T, yielding Py-A-CMP) and tetraethynyltetraphenylethene (TPE-T, yielding TPE-A-CMP) [1]. Electrochemical testing revealed that Py-A-CMP and TPE-A-CMP delivered discharge capacities of 196.6 and 164.7 mAh g⁻¹ at a C-rate of 0.1C, respectively—values explicitly noted as higher than those of other CMP materials [1]. TPE-A-CMP additionally demonstrated exceptional cycling stability with 99.3% capacity retention (163 mAh g⁻¹) over 400 cycles, and maintained 49 mAh g⁻¹ at a high rate of 5C [1].

High-Capacity Organic Cathodes
Cross-study
Py-A-CMP: 196.6 mAh g⁻¹ at 0.1C. TPE-A-CMP: 164.7 mAh g⁻¹, 99.3% capacity retention over 400 cycles.
Supports organic cathode performance review.
Discharge capacities reported to be higher than other CMP cathode materials.
Lithium-Ion Batteries Organic Cathodes Conjugated Microporous Polymers

Halogen Effect on Battery Cathode Capacity

A systematic study of 2,6-dihalogeno-9,10-anthraquinones—including 2,6-difluoro (FAQ), 2,6-dichloro (ClAQ), 2,6-dibromo (BrAQ), and 2,6-diiodo (IAQ) derivatives—as organic cathode materials for lithium-ion batteries established a critical structure-property relationship: the lighter the density of the material, the easier the achievement of its theoretical specific capacity at the first scanning cycle [1]. 2,6-Dibromoanthraquinone (BrAQ), with its intermediate density (ca. 1.91 g·cm⁻³) among the halogen series, offers a practical balance between theoretical capacity and experimentally realizable capacity that is superior to the denser chloro and fluoro analogs [1]. Unsubstituted anthraquinone (AQ) was included as a reference baseline [1].

Halogen Effect on Capacity
Class-level
Density-capacity inverse correlation reported across dihalogeno-anthraquinones. BrAQ (density ~1.91 g·cm⁻³) may support a practical balance.
Density-reported selection context.
Data to verify: exact numerical capacities and full text required for ranking.
Organic Battery Materials Structure-Property Relationship Halogen Effect

HMF Conversion: Brominated vs. Unsubstituted Anthraquinone

In a comparative study of six anthraquinone derivatives for visible-light-driven photocatalytic oxidation of 5-hydroxymethylfurfural (HMF), unsubstituted anthraquinone (AQ) achieved only 23.9% HMF conversion [1]. In contrast, 2,6-dibromoanthraquinone (2,6-DB-AQ) achieved 88.8% HMF conversion with quantitative furan selectivity (86.0% 2,5-diformylfuran + 13.6% 5-formyl-2-furancarboxylic acid) under optimized conditions (50 °C, 8 h) [1]. Photophysical characterization confirmed that the bromine substituents enhance visible light absorption, decrease the band gap energy, and stabilize the photoexcitation state relative to unsubstituted AQ, resulting in lower photoexcitation energy of O₂ and better O₂ activation capacity [1].

HMF Conversion: Brominated vs. Unsubstituted
Head-to-head
2,6-DB-AQ achieves 88.8% HMF conversion vs. 23.9% for unsubstituted AQ (3.7-fold difference) with quantitative furan selectivity.
Supports photocatalyst selection for biomass oxidation studies.
Metal-free, recyclable via water-assisted precipitation. Conditions: visible light, 50 °C, 8 h.
Biomass Valorization Photocatalytic Oxidation Metal-Free Catalysis

Red-Shifted Absorption in Brominated Anthraquinone

The UV-Vis absorption spectrum of 2,6-dibromoanthraquinone in solution shows absorption maxima around 350 nm, with a noticeable bathochromic (red) shift compared to unsubstituted anthraquinone [1]. This shift is attributed to the electron-withdrawing effect of the bromine substituents, which narrows the HOMO-LUMO gap and extends conjugation [1]. The enhanced visible-light absorption directly underpins the improved photocatalytic performance observed in HMF oxidation and CO₂ reduction applications, as it enables more efficient utilization of the solar spectrum [1].

Red-Shifted Absorption
Class-level
2,6-Dibromoanthraquinone shows λ_max ~350 nm with a reported bathochromic shift versus unsubstituted anthraquinone.
May support visible-light-driven photocatalysis screening.
Supplier-reported qualitative shift; exact comparator λ_max not specified.
UV-Vis Spectroscopy Optoelectronic Materials Bathochromic Shift

2,6-Dibromoanthraquinone: Key Application Scenarios


Photocatalytic H₂O₂ Generation Without Sacrificial Agents

Research groups developing solar-driven H₂O₂ production should prioritize 2,6-dibromoanthraquinone as a monomer for constructing conjugated organic polymer photocatalysts. The AQTEE-COP system derived from this compound achieves 3204 μmol g⁻¹ h⁻¹ under visible light without any added photosensitizers, organic scavengers, or co-catalysts [1]. This eliminates the procurement and disposal costs associated with sacrificial reagents, making the process both greener and more economical for continuous H₂O₂ production. The bromine handles on the monomer enable straightforward Sonogashira coupling to incorporate the anthraquinone redox centers into extended π-conjugated frameworks, a synthetic versatility not available from unsubstituted anthraquinone [1].

High-Capacity Organic Cathodes for Lithium-Ion Batteries

For battery materials scientists developing next-generation organic cathodes, 2,6-dibromoanthraquinone offers a proven route to conjugated microporous polymers (CMPs) with discharge capacities reaching 196.6 mAh g⁻¹ (Py-A-CMP) at 0.1C—explicitly higher than other reported CMP cathode materials [2]. The TPE-A-CMP variant retains 99.3% of its capacity over 400 cycles, demonstrating that the anthraquinone redox centers remain electrochemically accessible without dissolution into the electrolyte [2]. The systematic halogen-series study further confirms that the bromo derivative provides a favorable density-capacity trade-off compared to the denser chloro and fluoro analogs, which suffer from lower practical capacity attainment [3]. Procurement of 2,6-dibromoanthraquinone over 2,6-dichloroanthraquinone is thus justified for maximizing deliverable specific capacity in organic cathode formulations.

Metal-Free Photocatalytic Biomass Valorization

Chemists developing sustainable routes for converting biomass-derived platform chemicals (e.g., 5-hydroxymethylfurfural, HMF) into value-added products such as 2,5-diformylfuran (DFF) should select 2,6-dibromoanthraquinone as the photocatalyst. Direct comparative data show that 2,6-DB-AQ achieves 88.8% HMF conversion versus only 23.9% for unsubstituted anthraquinone under identical visible-light conditions [4]. The catalyst is metal-free, operates under mild conditions (50 °C, visible light, air as oxidant), and can be recovered and recycled via a simple water-assisted precipitation method [4]. This performance differential eliminates the need for expensive transition-metal photocatalysts and positions 2,6-DB-AQ as the procurement choice for biomass oxidation research.

Donor-Acceptor Polymers for CO₂ Photoreduction

For researchers engineering D-A conjugated polymers for photocatalytic CO₂ reduction, the choice of co-monomer paired with 2,6-dibromoanthraquinone critically determines performance. The combination with tris(4-ethynylphenyl)amine (AQ-TEA) yields a CO production rate of 392 μmol/(g·h)—1.8 times higher than the polymer made with 1,3,5-triethynylbenzene (AQ-TEB) under identical test conditions [5]. This demonstrates that 2,6-dibromoanthraquinone's value is maximized when coupled with strong electron-donating co-monomers that enhance intramolecular charge transfer. Procurement specifications for CO₂ photoreduction projects should therefore couple 2,6-DBAQ with amine-based ethynyl linkers, as this pairing is quantitatively validated to deliver superior photocatalytic activity [5].

Application
Selection Property
Validation Focus
Additive-free H₂O₂ photocatalysis studies
Anthraquinone redox-center incorporation
H₂O₂ rate under visible light without sacrificial agents
Organic cathode material development
Density-capacity trade-off profile
Discharge capacity and cycling stability in half-cells
Biomass valorization (HMF oxidation) research
Visible-light absorption enhancement
HMF conversion and furan selectivity vs. unsubstituted AQ
CO₂ photoreduction with D-A polymers
Co-monomer pairing for intramolecular charge transfer
CO production rate with amine-based ethynyl linkers

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